JD5037 - 1392116-14-1

JD5037

Catalog Number: EVT-270422
CAS Number: 1392116-14-1
Molecular Formula: C27H27Cl2N5O3S
Molecular Weight: 572.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JD5037 is a peripherally restricted inverse agonist of the cannabinoid-1 receptor (CB1R) [, ]. This classification signifies its ability to bind to CB1R, located primarily outside the central nervous system, and block the actions of endocannabinoids, naturally occurring signaling molecules [, ]. Due to its selective action, JD5037 is investigated for its potential in treating metabolic disorders without the psychiatric side effects associated with centrally acting CB1R antagonists [, , ].

Future Directions
  • Clinical Trials: While preclinical studies are promising, further research, including clinical trials, is crucial to fully evaluate the safety and efficacy of JD5037 in humans [, ].
  • Understanding Sex-Specific Effects: Research indicates that JD5037 may have sex-specific effects, particularly in atherosclerosis, highlighting the need for further investigation into these differences [].
  • Targeting CB1R Isoforms: Research into novel mouse and rat CB1R isoforms and in silico modeling of human CB1R may offer pathways for developing more targeted peripheral cannabinoid therapeutics [, ].

Rimonabant (SR141716A)

Compound Description: Rimonabant is a potent inverse agonist of the cannabinoid CB1 receptor. It was initially developed for obesity treatment but was withdrawn from the market due to adverse psychiatric effects. [, ]

Relevance: Rimonabant serves as a comparator to JD5037 in several studies. While both compounds antagonize CB1 receptors, JD5037 is designed as a peripherally restricted agent to minimize central nervous system side effects that limit rimonabant's use. [, , ]

(S)-MRI-1867

Compound Description: (S)-MRI-1867 is a hybrid molecule acting as both a peripherally restricted CB1 receptor antagonist and an inhibitor of inducible nitric oxide synthase (iNOS). [, ]

Relevance: (S)-MRI-1867 combines the CB1 antagonism of JD5037 with additional iNOS inhibitory activity. This dual action has shown promise in treating metabolic disorders like diabetic dyslipidemia. Comparing their effects helps delineate the specific contributions of CB1 and iNOS pathways. [, ]

(R)-MRI-1867

Compound Description: (R)-MRI-1867 is the inactive enantiomer of (S)-MRI-1867 regarding CB1 receptors but retains its ability to inhibit iNOS. []

Relevance: (R)-MRI-1867 is crucial as a control in studies using (S)-MRI-1867. Its inability to block CB1 receptors allows researchers to separate the effects of iNOS inhibition from those driven by CB1 antagonism, providing clearer insights into the mechanisms of action compared to JD5037. []

Anandamide (AEA)

Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that acts as an agonist of both the central CB1 and peripheral CB2 receptors. [, ]

Relevance: Anandamide represents the endogenous ligand whose activity is blocked by JD5037. By studying anandamide's effects, researchers can elucidate the physiological pathways targeted by JD5037's antagonism of CB1. [, ]

Arachidonyl-2'-chloroethylamide (ACEA)

Compound Description: ACEA is a synthetic cannabinoid agonist that displays selectivity for the CB1 receptor over the CB2 receptor. []

Relevance: ACEA serves as a pharmacological tool to activate CB1 receptors in a controlled manner, providing a contrasting effect to JD5037's antagonism. This allows for a more comprehensive understanding of CB1 receptor involvement in various physiological processes. []

Myriocin

Compound Description: Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis. []

Relevance: Research indicates that ceramide synthesis is upregulated by CB1 receptor activation. Myriocin, by blocking this pathway, provides an alternative approach to mitigate the metabolic consequences of CB1 activation, potentially complementing the effects of JD5037. []

AM281

Compound Description: AM281 is a selective antagonist of the CB1 receptor, primarily used as a pharmacological tool in research. []

Relevance: Similar to JD5037, AM281 acts as a CB1 receptor antagonist, and its use in atherosclerosis studies provides supporting evidence for the therapeutic potential of targeting peripheral CB1 signaling. []

Source and Classification

JD-5037 is synthesized from commercially available L-valine derivatives. It falls under the category of synthetic cannabinoids, specifically designed to target the peripheral CB1 receptors without affecting central nervous system functions. This feature differentiates it from other cannabinoids that can produce psychoactive effects. The compound is classified as an inverse agonist, meaning it binds to the receptor and induces an effect opposite to that of an agonist.

Synthesis Analysis

The synthesis of JD-5037 involves several steps, starting from L-valine as a key precursor. The synthesis process includes:

  1. Starting Material: The synthesis begins with L-valine-d8, which is deuterated to enhance the compound’s stability and tracking during pharmacokinetic studies.
  2. Chemical Reactions: The process involves various organic reactions, including sulfonylation and cyclization, leading to the formation of the pyrazole structure characteristic of JD-5037.
  3. Purification: The resultant mixture undergoes recrystallization and chromatography to isolate the desired diastereomer with high purity (greater than 99% diastereomeric purity) for further studies .
Molecular Structure Analysis

JD-5037 has a complex molecular structure characterized by its pyrazole core and substituents that confer its specific pharmacological properties. The molecular formula can be represented as C18H20ClN3O2S, with a molecular weight of approximately 373.89 g/mol. The structural details include:

  • Core Structure: A pyrazole ring system that is critical for its interaction with CB1 receptors.
  • Functional Groups: Presence of a chlorophenyl sulfonyl group enhances its binding affinity and selectivity towards peripheral receptors.

X-ray crystallography has confirmed the stereochemistry of JD-5037, providing insights into its three-dimensional conformation which is crucial for understanding its mechanism of action .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing JD-5037 include:

  • Sulfonylation: Introduction of sulfonyl groups to enhance receptor binding.
  • Cyclization Reactions: Formation of the pyrazole ring which is pivotal for its biological activity.
  • Purification Techniques: Use of high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological testing .

These reactions are meticulously controlled to ensure yield and purity, which are critical for subsequent pharmacological evaluations.

Mechanism of Action

JD-5037 functions primarily as an inverse agonist at peripheral CB1 receptors. Its mechanism involves:

  1. Receptor Binding: Upon binding to the CB1 receptor, JD-5037 induces a conformational change that leads to decreased receptor activity.
  2. Downstream Effects: This action results in reduced signaling through pathways associated with appetite stimulation and lipid metabolism, contributing to anti-obesity effects.
  3. Impact on Metabolic Disorders: Studies have shown that JD-5037 can significantly alter parameters related to inflammation and fibrosis in models of metabolic disorders, suggesting potential therapeutic benefits .
Physical and Chemical Properties Analysis

The physical properties of JD-5037 include:

  • Appearance: Typically presented as white crystalline solids.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical properties involve stability under standard laboratory conditions, but specific data on melting points or boiling points are not extensively documented in available literature.

Applications

JD-5037 has several scientific uses:

  1. Metabolic Research: It is primarily investigated for its potential role in treating obesity and type 2 diabetes by modulating metabolic pathways through CB1 receptor antagonism.
  2. Liver Health Studies: Research indicates that JD-5037 may exacerbate liver fibrosis in certain genetic models, highlighting its complex role in liver health .
  3. Pharmacological Studies: Used as a standard in bioanalytical studies to quantify unlabeled JD-5037 during pharmacokinetic assessments .

Properties

CAS Number

1392116-14-1

Product Name

JD-5037

IUPAC Name

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide

Molecular Formula

C27H27Cl2N5O3S

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1

InChI Key

GTCSIQFTNPTSLO-RPWUZVMVSA-N

SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

JD5037; JD-5037; JD 5037.

Canonical SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Isomeric SMILES

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.